molecular formula C9H9BrF3N B1348636 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline CAS No. 51332-24-2

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

Cat. No. B1348636
CAS RN: 51332-24-2
M. Wt: 268.07 g/mol
InChI Key: DBSFECXQLNDZAX-UHFFFAOYSA-N
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Description

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 51332-24-2 . Its IUPAC name is N-[4-bromo-3-(trifluoromethyl)phenyl]-N,N-dimethylamine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” involves a reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .


Molecular Structure Analysis

The molecular formula of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is C9H9BrF3N . The InChI code is 1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 .


Chemical Reactions Analysis

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” are as follows: It has a molecular weight of 268.08 . It has a refractive index of n20/D 1.539 (lit.) . Its boiling point is 125-128 °C/9 mmHg (lit.) and its melting point is 30-32 °C (lit.) . The density is 1.543 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application 1: Determination of Iodine in Various Substances

  • Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is used as an internal standard in the determination of iodine. This includes iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .

Application 2: Organic Synthesis

  • Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized from N,N-dimethyl-3-(trifluoromethyl)aniline .
  • Methods of Application or Experimental Procedures : The synthesis involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
  • Results or Outcomes : The yield of the reaction is 82-90%. The product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, solidifies to give colorless crystals with a melting point of 29-30°C .

Application 3: Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene

  • Summary of the Application : 4-Bromo-3-(trifluoromethyl)aniline is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .

Application 4: Preparation of AUY954

  • Summary of the Application : 4-Bromo-3-(trifluoromethyl)aniline is used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

Application 5: Preparation of 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

  • Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is used in the preparation of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one .
  • Methods of Application or Experimental Procedures : The synthesis involves the bromination of 2,4,6-tribromophenol using sodium acetate trihydrate and glacial acetic acid. The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
  • Results or Outcomes : The yield of the reaction is 61-67%. The product, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, solidifies to give yellow crystals with a melting point of 125-130°C (dec.) .

Application 6: Preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

  • Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized from N,N-dimethyl-3-(trifluoromethyl)aniline .
  • Methods of Application or Experimental Procedures : The synthesis involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
  • Results or Outcomes : The yield of the reaction is 82-90%. The product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, solidifies to give colorless crystals with a melting point of 29-30°C .

Safety And Hazards

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

Relevant Papers There are several peer-reviewed papers and technical documents related to “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” available at Sigma-Aldrich . Further details can be found by accessing the provided link.

properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFECXQLNDZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350824
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

CAS RN

51332-24-2
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GJ Fox, G Hallas, JD Hepworth… - Organic Syntheses, 2003 - Wiley Online Library
para‐Bromination of aromatic amines: 4‐bromo‐N,N‐dimethyl‐3‐(trifluoromethyl)aniline reactant: 66.2 g. (0.200 mole) of 2,4,6‐tribromophenol intermediate: 20.5 g. (0.0500 mole) of …
Number of citations: 83 onlinelibrary.wiley.com
L Bai, X Luo, Y Ge, H Wang, J Liu, Y Wang… - CCS …, 2022 - chinesechemsoc.org
An enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes has been developed for the one-step construction of a new class of pyrazoline-based spirocyclic …
Number of citations: 27 www.chinesechemsoc.org
M Qi, M Li, L Bai, J Liu, X Luan - The Journal of Organic Chemistry, 2023 - ACS Publications
A novel [4 + 1] dearomative spiroannulation of α-halo-β-naphthol and nitroolefin has been developed for the direct construction of various spiroisoxazolidines in high chemo- and …
Number of citations: 4 pubs.acs.org
S Dong, C Fu, Y Ge, J Liu, H Wang, X Luan - Organic Letters, 2023 - ACS Publications
A dearomatization/spiroannulation process has been successfully achieved between simple halophenols and α,β-unsaturated olefins under mild reaction conditions. This …
Number of citations: 3 pubs.acs.org
S Adimurthy, BC Ranu… - Current Organic …, 2013 - ingentaconnect.com
The review highlights applications of bromide-bromate couple in organic synthesis. The couple having 5:1 mole ratio of bromide to bromate is useful for preparation of dibromo …
Number of citations: 5 www.ingentaconnect.com
Q Sun, B Gatto, C Yu, A Liu, LF Liu… - Journal of Medicinal …, 1995 - ACS Publications
The synthesis and pharmacological activity of a series of terbenzimidazoles are described. The ability of these derivatives to induce DNA cleavage in the presence of topoisomerase I …
Number of citations: 138 pubs.acs.org
B Zhou, Z Yuan, J Yu, X Luan - Organic Letters, 2022 - ACS Publications
A dearomatization/deiodination/rearomatization strategy for the [3 + 2] cyclization of o-iodophenolic substrates with α,β-unsaturated imines to construct various dihydrobenzofuran-…
Number of citations: 8 pubs.acs.org
Q Sun - 1996 - search.proquest.com
Mammalian DNA topoisomerases represent a unique class of nuclear enzymes that alter the topological state of DNA by breaking and rejoining the phosphodiester backbone of DNA. …
Number of citations: 0 search.proquest.com
J Andraos, A Hent - Journal of Chemical Education, 2015 - ACS Publications
This paper presents a simplified approach for the application of material efficiency metrics to linear and convergent synthesis plans encountered in organic synthesis courses. …
Number of citations: 40 pubs.acs.org
T Kitamura - … , Sustainable Processes and Cases Studies of …, 2023 - Wiley Online Library
In this chapter, we discussed about the recent advances in the preparation of bromo‐ and iodoaromatic compounds. This starts with general remarks of bromo‐ and iodoaromatics, …
Number of citations: 0 onlinelibrary.wiley.com

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